molecular formula C21H28ClN5O4 B15297887 6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride

Cat. No.: B15297887
M. Wt: 449.9 g/mol
InChI Key: CFAUZBWZNFWYIC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and an oxabicycloheptane moiety. The presence of methoxy groups at positions 6 and 7 of the quinazoline ring further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives.

    Incorporation of the Oxabicycloheptane Moiety: This step involves the reaction of the quinazoline-piperazine intermediate with an oxabicycloheptane derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine ring and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinazoline derivatives, and substituted quinazoline or piperazine compounds.

Scientific Research Applications

6,7-Dimethoxy-2-(4-{2-oxabicyclo[3.1.1]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The piperazine ring and oxabicycloheptane moiety may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Piperazine-Quinazoline Hybrids: Molecules that combine piperazine and quinazoline structures.

    Oxabicycloheptane-Containing Compounds: Compounds featuring the oxabicycloheptane moiety.

Uniqueness

The uniqueness of 6,7-Dimethoxy-2-(4-{2-oxabicyclo[311]heptane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H28ClN5O4

Molecular Weight

449.9 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-oxabicyclo[3.1.1]heptan-1-yl)methanone;hydrochloride

InChI

InChI=1S/C21H27N5O4.ClH/c1-28-16-9-14-15(10-17(16)29-2)23-20(24-18(14)22)26-6-4-25(5-7-26)19(27)21-11-13(12-21)3-8-30-21;/h9-10,13H,3-8,11-12H2,1-2H3,(H2,22,23,24);1H

InChI Key

CFAUZBWZNFWYIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C45CC(C4)CCO5)N)OC.Cl

Origin of Product

United States

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